molecular formula C18H16N2O4 B2551768 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 922054-28-2

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2551768
CAS No.: 922054-28-2
M. Wt: 324.336
InChI Key: VYHSAONLZMNWTA-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that combines a tetrahydroquinoline moiety with a benzodioxole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired amide bond under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in tumor cells. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a tetrahydroquinoline moiety and a benzodioxole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-20-14-5-4-13(8-11(14)3-7-17(20)21)19-18(22)12-2-6-15-16(9-12)24-10-23-15/h2,4-6,8-9H,3,7,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHSAONLZMNWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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